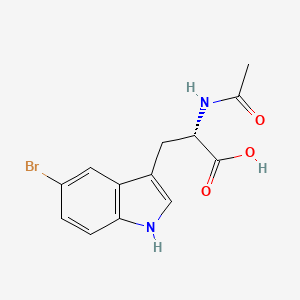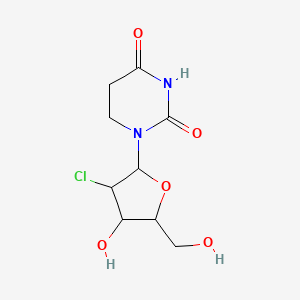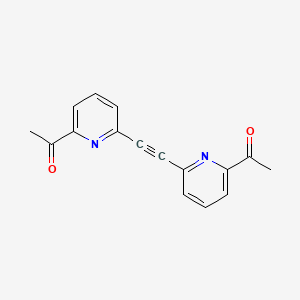![molecular formula C13H9FN2O2S B14892316 6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve a multistage continuous flow system, where the intermediate compounds are not isolated. For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid can be carried out in a three-reactor system, followed by dehydration using a carbodiimide-based dehydrating system .
化学反应分析
Types of Reactions
Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the imidazo[2,1-b]thiazole ring .
科学研究应用
Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against kidney cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its antibacterial effects.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits anticancer properties.
Levamisole: An anthelmintic drug with immunomodulatory properties.
Uniqueness
Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl and methyl groups contribute to its potency and selectivity in various biological assays .
属性
分子式 |
C13H9FN2O2S |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,17,18) |
InChI 键 |
QOFUXNKSTDPVSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)



![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)





![3-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892310.png)
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
